molecular formula C6H6ClNS B1600655 2-Methylthio-3-chloropyridine CAS No. 98626-97-2

2-Methylthio-3-chloropyridine

Cat. No. B1600655
CAS RN: 98626-97-2
M. Wt: 159.64 g/mol
InChI Key: WGGXTBMWWROJGF-UHFFFAOYSA-N
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Description

2-Methylthio-3-chloropyridine is a chemical compound with the molecular formula C6H6ClNS and a molecular weight of 159.64 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Methylthio-3-chloropyridine can be achieved from 2,3-Dichloropyridine and Sodium thiomethoxide . Other methods for the synthesis of pyridines include halogen-metal exchange, metal-hydrogen exchange via directed ortho-metallation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .


Molecular Structure Analysis

The molecular structure of 2-Methylthio-3-chloropyridine is influenced by the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO) . The warped structure with C1 symmetry of cationic 2-Methylthio-3-chloropyridine is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring .

Scientific Research Applications

Synthesis Improvements and Chemical Reactions

2-Methylthio-3-chloropyridine is utilized in the synthesis of various compounds, highlighting its versatility in chemical reactions. For instance, it has been used in the synthesis of 2-Pyridyl Tribromomethyl Sulfone through a series of reactions involving 2-chloropyridine and sodium methylmercaptide, showcasing a high yield and purity under optimized conditions (Zhang Zhen-min, 2014). Additionally, its role in regioselective syntheses of 2,3‐substituted pyridines via orthogonal cross-coupling strategies emphasizes its utility in creating potentially bioactive compounds with excellent regioselectivity and good yields (Moumita Koley et al., 2011).

Pharmacological Applications

A derivative, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, demonstrates the compound's relevance in pharmacological research as a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. This highlights the potential of 2-Methylthio-3-chloropyridine derivatives in the development of therapeutic agents (N. Cosford et al., 2003).

Chemical Modification and Material Science

In material science, 2-Methylthio-3-chloropyridine has been utilized for C–H methylthiolation of 2-phenyl pyridines, showcasing a novel and simple procedure that tolerates a wide range of functional groups, providing moderate to good yields of aryl methyl sulfides. This method demonstrates the compound's applicability in the development of materials and chemicals with specific functional properties (Yan Xiao et al., 2019).

Advanced Organic Synthesis and Green Chemistry

The synthesis and green metric evaluation of derivatives, such as 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, underline the significance of 2-Methylthio-3-chloropyridine in facilitating the development of intermediates for medical applications while emphasizing modifications that enhance the sustainability and efficiency of chemical syntheses (Rohidas Gilbile et al., 2017).

properties

IUPAC Name

3-chloro-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGXTBMWWROJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540654
Record name 3-Chloro-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthio-3-chloropyridine

CAS RN

98626-97-2
Record name 3-Chloro-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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